molecular formula C13H10Cl2O2S3 B2952827 4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 339019-24-8

4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No.: B2952827
CAS No.: 339019-24-8
M. Wt: 365.3
InChI Key: VXOUSHNKVNMKFR-UHFFFAOYSA-N
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Description

4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide: is a complex organic compound characterized by its unique molecular structure, which includes a sulfur atom bonded to a dichlorophenyl group and a thieno[2,3-b]thiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide typically involves multiple steps, starting with the formation of the thieno[2,3-b]thiopyran core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. Subsequent chlorination and sulfuration steps introduce the dichlorophenyl and sulfanyl groups, respectively.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed to reduce the sulfur atom or other functional groups within the molecule.

  • Substitution: : The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Reduced forms of the compound with different functional groups.

  • Substitution: : Substituted phenyl rings with various functional groups.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Studied for its pharmacological effects, which may include anti-inflammatory or anticancer properties.

  • Industry: : Potential use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which 4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide exerts its effects is still under investigation. it is believed to involve interactions with specific molecular targets and pathways, such as binding to enzymes or receptors that play a role in biological processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other thieno[2,3-b]thiopyran derivatives and sulfur-containing compounds. Similar compounds include:

  • 4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

  • 4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide: (isomers)

  • 4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Properties

IUPAC Name

4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2S3/c14-8-1-2-10(15)12(7-8)19-11-4-6-20(16,17)13-9(11)3-5-18-13/h1-3,5,7,11H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOUSHNKVNMKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1SC3=C(C=CC(=C3)Cl)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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